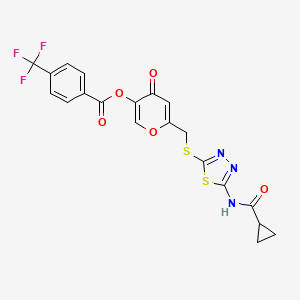

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate

Description

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate is a structurally complex molecule featuring multiple pharmacologically relevant motifs. Its core structure includes:

- A 4-oxo-4H-pyran-3-yl (γ-pyrone) ring, known for its role in enhancing metabolic stability and hydrogen-bonding interactions.

- A 1,3,4-thiadiazole scaffold substituted with a cyclopropanecarboxamido group, which may contribute to steric bulk and modulate enzyme binding.

- A 4-(trifluoromethyl)benzoate ester moiety, a common substituent in medicinal chemistry to improve lipophilicity and resistance to enzymatic hydrolysis.

Properties

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3O5S2/c21-20(22,23)12-5-3-11(4-6-12)17(29)31-15-8-30-13(7-14(15)27)9-32-19-26-25-18(33-19)24-16(28)10-1-2-10/h3-8,10H,1-2,9H2,(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQULAWRRLUDNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate is a complex organic molecule that incorporates elements known for their biological activity, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 443.5 g/mol . The structure features a thiadiazole ring, which is often associated with enhanced biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results against the HeLa and MCF-7 cell lines. The presence of lipophilic groups enhances tissue permeability and interaction with cellular targets, leading to increased cytotoxicity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiadiazole derivative 3d | HeLa | 29 |

| Thiadiazole derivative 3d | MCF-7 | 73 |

These findings suggest that the incorporation of thiadiazole enhances the anticancer potential of the compounds by improving their lipophilicity and binding affinity to cancer cell targets .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

The proposed mechanisms for the biological activity of thiadiazole derivatives include:

- Inhibition of Enzymatic Activity : Many thiadiazole compounds act as inhibitors for enzymes such as acetylcholinesterase, which is implicated in neurodegenerative diseases like Alzheimer's .

- Interference with Cell Division : By disrupting DNA synthesis or function in cancer cells, these compounds can prevent tumor growth.

- Cell Membrane Disruption : The lipophilic nature allows these compounds to penetrate lipid membranes effectively, leading to cell lysis in microbial pathogens.

Synthesis and Evaluation

A study synthesized several thiadiazole derivatives and evaluated their cytotoxic effects using the MTT assay. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity against HeLa cells compared to controls .

Another investigation focused on the acetylcholinesterase inhibitory activity of related thiadiazole compounds, revealing that some exhibited nanomolar potency, suggesting their potential as therapeutic agents for Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare this compound with structurally related molecules from pharmacopeial and synthetic literature (see Table 1 ).

Table 1: Structural and Functional Comparison

Key Findings from Structural Analysis

Bioisosteric Replacements: The 1,3,4-thiadiazole in the target compound contrasts with thiazole rings in analogs (e.g., compound m ).

Impact of Fluorination: The 4-(trifluoromethyl)benzoate group differentiates the compound from non-fluorinated esters (e.g., compound t ), likely enhancing membrane permeability and resistance to esterase cleavage.

Cyclopropane vs. Benzyl Groups : The cyclopropanecarboxamido substituent provides compact steric bulk compared to benzyl groups in compound l , possibly reducing off-target interactions.

Hypothetical Pharmacokinetic and Pharmacodynamic Profiles

- Solubility: The pyran ring and trifluoromethyl group may lower aqueous solubility relative to oxazolidinone-based analogs .

- Metabolic Stability : The thioether and cyclopropane groups could slow hepatic metabolism compared to hydroperoxy-containing compounds (e.g., compound s ).

- Target Affinity : The thiadiazole-pyran core may favor interactions with ATP-binding sites in kinases, similar to pyran-based inhibitors in literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.